molecular formula C18H19FN2O2S2 B2446562 4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-42-6

4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2446562
CAS No.: 893790-42-6
M. Wt: 378.48
InChI Key: LWRSWMPFCBSARR-UHFFFAOYSA-N
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Description

4-Butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic small molecule belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class, designed for advanced pharmacological and oncology research. This compound is offered For Research Use Only and is strictly not for diagnostic or therapeutic use. Compounds based on the benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold have demonstrated significant potential in early-stage drug discovery, particularly as inhibitors of key biological targets. Research indicates that analogous structures act as potent and highly selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform . The PI3Kδ pathway is a validated target in hematological cancers and immune disorders, making this chemotype a valuable tool for investigating selective pathway inhibition . Furthermore, the strategic incorporation of fluorine atoms and specific side chains, as seen in the 3-fluorobenzylthio moiety of this molecule, is a established medicinal chemistry strategy to enhance metabolic stability, improve ligand-receptor interactions, and fine-tune physicochemical properties . Researchers are exploring this family of compounds for their antineoplastic effects, with some derivatives showing promising activity against difficult-to-treat cancer cell lines, including models of triple-negative breast cancer . The core benzothiadiazine dioxide structure is also being investigated for its ability to modulate other biological targets, such as mitochondrial complex II (succinate dehydrogenase) and AMPA receptors, highlighting its versatility in probe and drug discovery efforts . This reagent is ideal for scientists exploring structure-activity relationships (SAR), developing novel targeted therapies, and studying cancer cell proliferation mechanisms.

Properties

IUPAC Name

4-butyl-3-[(3-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c1-2-3-11-21-16-9-4-5-10-17(16)25(22,23)20-18(21)24-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRSWMPFCBSARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazine moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies suggest that this compound may possess comparable antimicrobial activities due to its structural similarities with known active compounds.
  • The presence of functional groups such as thiol and acetamide enhances its reactivity and potential therapeutic applications against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer properties of thiadiazine derivatives have been explored in various studies. The structure-activity relationship (SAR) analysis has revealed that modifications to the thiadiazine core can significantly influence anticancer efficacy. Key findings include:

  • Inhibition of Cancer Cell Growth : Compounds similar to 4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have demonstrated the ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanism of Action : The compound is believed to disrupt various cellular pathways involved in cancer progression, potentially through the inhibition of specific enzymes or receptors critical for tumor growth.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of several thiadiazole derivatives against standard bacterial strains. The results indicated that compounds with structural similarities to This compound exhibited minimum inhibitory concentrations (MICs) as low as 6.25μg/mL6.25\mu g/mL, showcasing their potential as effective antimicrobial agents .

Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer effects of a series of thiadiazine derivatives. The study highlighted that certain modifications enhanced the cytotoxicity against cancer cell lines significantly compared to standard treatments such as doxorubicin .

Mechanism of Action

The mechanism of action of 4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as xanthine oxidase or aldose reductase, thereby modulating metabolic pathways and exerting its therapeutic effects . Additionally, the compound may interact with ion channels or receptors, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and therapeutic potential.

Biological Activity

4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H19FN2O2S2
  • Molecular Weight : 378.48 g/mol
  • IUPAC Name : 4-butyl-3-[(3-fluorobenzyl)thio]-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

The compound features a six-membered benzene ring fused with a five-membered thiadiazine ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzothiadiazine family exhibit various biological activities including:

  • Antimicrobial Activity : Compounds similar to 4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine have shown effectiveness against bacteria and fungi. For instance, studies on related thiadiazole derivatives have reported antibacterial and antifungal properties .
  • Anticancer Potential : Certain benzothiadiazines have been investigated for their anticancer properties. The presence of electron-withdrawing groups like fluorine in the structure may enhance their cytotoxic effects against cancer cell lines .
  • Antioxidant Activity : The antioxidant capacity of thiadiazole derivatives has been documented, suggesting that these compounds can neutralize free radicals and reduce oxidative stress .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its activity may stem from:

  • Interaction with Biological Targets : Similar compounds have been shown to interact with various biological targets including enzymes and receptors involved in cell signaling pathways.
  • Induction of Apoptosis : Some studies suggest that benzothiadiazines may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazoleAntioxidantExhibited significant antioxidant activity in vitro.
6-thiocyanate derivativesAntimicrobialShowed high efficacy against various bacterial strains with MIC values ≤0.25 μg/mL.
Benzothiadiazine analoguesAnticancerDisplayed cytotoxic effects on multiple cancer cell lines through apoptosis induction.

Q & A

Basic: What are the optimal synthetic conditions for maximizing yield and purity of this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:

  • Thioether Formation : Reacting 3-fluorobenzyl chloride with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the (3-fluorobenzyl)thio moiety .
  • Cyclization : Using catalysts like Pd(PPh₃)₄ or CuI to facilitate thiadiazine ring closure .
  • Sulfonation : Treating with H₂O₂ or m-chloroperbenzoic acid to oxidize the sulfur atoms to sulfones .
    Optimization Tips :
  • Microwave-assisted synthesis can reduce reaction time and improve yield by 15–20% .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles, dihedral angles) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and carbon backbone .
    • 19F NMR : Confirms fluorobenzyl substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₂₀F N₃O₂S₂) .

Advanced: How can computational methods predict reactivity of the thiadiazine core?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic substitution sites. The thiadiazine sulfur atoms show high electron density, favoring reactions at C-3 and C-7 positions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in sulfonation) .
  • Docking Studies : Predict binding interactions with biological targets (e.g., kinase inhibitors) by analyzing π-π stacking with fluorobenzyl groups .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Structural Analog Comparison : Benchmark against pyridothiadiazine derivatives with known activity profiles to identify substituent-specific effects .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Oxidative Byproducts : Over-oxidation of thioether to sulfone can occur prematurely; control H₂O₂ stoichiometry and temperature (0–5°C) .
  • Ring-Opening Reactions : Basic conditions may hydrolyze the thiadiazine core; use anhydrous solvents (e.g., THF) and inert atmospheres .
  • Purification : Employ recrystallization (ethanol/water) to remove unreacted 3-fluorobenzyl chloride .

Advanced: What strategies determine binding affinity to target proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized protein .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess fluorobenzyl group contributions .
  • Cryo-EM : Resolve binding conformations in multi-domain proteins (e.g., kinases) .

Basic: How does the fluorobenzyl group influence lipophilicity and bioavailability?

Methodological Answer:

  • LogP Measurement : Fluorobenzyl increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • PAMPA Assay : Evaluate passive diffusion across artificial membranes; fluorobenzyl derivatives show 2–3× higher absorption .
  • Metabolic Profiling : Cytochrome P450 isoforms (e.g., CYP3A4) metabolize fluorobenzyl groups slower, improving half-life .

Advanced: What challenges arise in scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Reaction Exotherms : Control temperature during sulfonation using jacketed reactors to prevent runaway reactions .
  • Solvent Recovery : Implement distillation systems to recycle DMF or THF, reducing costs by 30% .
  • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against COX-2 or PDE4B at 1–10 μM concentrations .
  • Antimicrobial Screening : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) due to thiadiazine’s sulfur-mediated activity .
  • Cytotoxicity : MTT assay on HEK293 cells to establish IC₅₀ values (typically >50 μM for non-toxic derivatives) .

Advanced: How to employ X-ray crystallography to resolve structural ambiguities?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (hexane/dichloromethane) to obtain single crystals .
  • Data Collection : Synchrotron radiation (λ = 0.71073 Å) improves resolution for bulky substituents like butyl groups .
  • Refinement : SHELXL software models disorder in flexible butyl chains; R-factor <0.05 ensures accuracy .

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